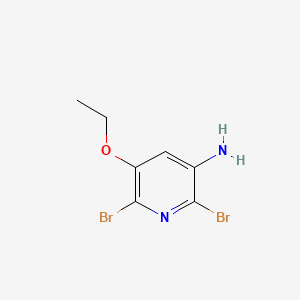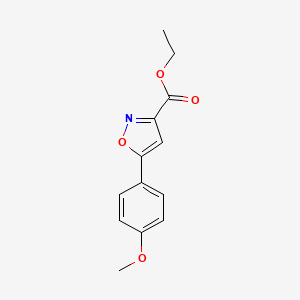
4-Clorobencilo-4'-metilbenzoato
Descripción general
Descripción
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de derivados de bifenilo
4-Clorobencilo-4'-metilbenzoato: es un intermedio clave en la síntesis de varios derivados de bifenilo. Estos derivados son significativos debido a su presencia en compuestos con actividad medicinal, fármacos comercializados y productos naturales . La capacidad del compuesto para sufrir reacciones de sustitución electrófila lo convierte en un precursor versátil en la síntesis orgánica.
Agentes antibacterianos
La investigación ha demostrado que ciertos derivados de bifenilo exhiben potentes actividades antibacterianas contra patógenos Gram-positivos y Gram-negativos prevalentes resistentes a los antibióticos . La porción estructural de 4-(4-clorofenil)benzoato de metilo se puede modificar para mejorar su eficacia como agente antibacteriano.
Tecnología de cristales líquidos
Los compuestos de bifenilo, incluidos los derivados de This compound, se utilizan como bloques de construcción para cristales líquidos básicos. Estos materiales son esenciales para el desarrollo de pantallas en dispositivos electrónicos .
Fármacos antiinflamatorios
Los derivados de bifenilo se han identificado como poseedores de propiedades antiinflamatorias. Sirven como la columna vertebral de los fármacos antiinflamatorios no esteroideos (AINE), con This compound siendo un candidato potencial para el desarrollo de nuevos AINE .
Investigación antitumoral y anticancerígena
El núcleo de bifenilo es una característica común en muchos fármacos antitumorales y anticancerígenos. Las modificaciones a la estructura del 4-(4-clorofenil)benzoato de metilo pueden conducir al desarrollo de fármacos novedosos con una eficacia mejorada en el tratamiento del cáncer .
Productos agrícolas
Los derivados de bifenilo se utilizan en la producción de productos agrícolas. Las propiedades pesticidas y herbicidas de estos compuestos se pueden aprovechar incorporando This compound en nuevas formulaciones .
Aplicaciones farmacológicas
El andamiaje de bifenilo es crucial en el diseño de fármacos con diversas actividades farmacológicas. Los derivados de 4-(4-clorofenil)benzoato de metilo se pueden diseñar para dirigirse a una amplia gama de vías biológicas, lo que lleva al desarrollo de fármacos con diversos efectos terapéuticos .
Análisis Bioquímico
Biochemical Properties
Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent conjugation with glucuronic acid or sulfate, facilitating its excretion from the body .
Additionally, Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate has been shown to interact with certain transport proteins, such as ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of xenobiotics from cells . These interactions highlight the compound’s potential impact on cellular detoxification processes.
Cellular Effects
Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate exerts various effects on different cell types and cellular processes. In hepatocytes, the compound can induce the expression of detoxifying enzymes, such as glutathione S-transferases (GSTs), which are involved in the conjugation and elimination of reactive metabolites . This induction is mediated through the activation of nuclear receptors, such as the aryl hydrocarbon receptor (AhR) and the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulate the expression of genes involved in oxidative stress response and detoxification .
In addition to its effects on detoxification pathways, Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can influence cell signaling pathways. For example, it has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell proliferation, differentiation, and apoptosis . These effects on cell signaling pathways can have downstream consequences on gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate involves its interaction with various biomolecules at the molecular level. The compound can bind to cytochrome P450 enzymes, leading to its hydroxylation and subsequent formation of reactive metabolites . These metabolites can then undergo conjugation reactions with glutathione, glucuronic acid, or sulfate, facilitating their excretion from the body .
Furthermore, Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can act as an agonist for nuclear receptors, such as AhR and Nrf2, leading to the activation of detoxification pathways . This activation results in the upregulation of genes involved in the oxidative stress response and the elimination of reactive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . This degradation can lead to the formation of reactive metabolites, which can have long-term effects on cellular function.
In in vitro studies, the temporal effects of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate have been observed in terms of its impact on gene expression and enzyme activity. For example, prolonged exposure to the compound can lead to sustained activation of detoxification pathways and increased expression of detoxifying enzymes . These long-term effects can influence cellular metabolism and overall cell function.
Dosage Effects in Animal Models
The effects of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can vary with different dosages in animal models. At low doses, the compound may induce the expression of detoxifying enzymes and enhance the elimination of reactive metabolites . At higher doses, it can lead to toxic effects, such as oxidative stress, inflammation, and cellular damage .
In animal studies, threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses . These toxic effects can include liver damage, kidney dysfunction, and alterations in blood biochemistry . Therefore, it is crucial to determine the appropriate dosage range for the safe and effective use of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate in various applications.
Metabolic Pathways
Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can then be conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.
Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . For example, it can enhance the activity of GSTs, which play a role in the conjugation and elimination of reactive metabolites . These effects on metabolic pathways highlight the compound’s potential impact on cellular detoxification processes.
Transport and Distribution
The transport and distribution of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can interact with ABC transporters, which facilitate its efflux from cells and prevent its accumulation . This interaction is crucial for maintaining cellular homeostasis and preventing toxic effects.
Furthermore, Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can bind to plasma proteins, such as albumin, which can influence its distribution within the body . This binding can affect the compound’s bioavailability and overall pharmacokinetics, determining its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can influence its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct the compound to specific organelles .
In the endoplasmic reticulum, Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate can interact with cytochrome P450 enzymes, facilitating its metabolism and detoxification . In the mitochondria, the compound can influence cellular respiration and energy production by modulating the activity of key enzymes involved in oxidative phosphorylation . These effects on subcellular localization highlight the compound’s potential impact on cellular function and overall health.
Propiedades
IUPAC Name |
methyl 4-(4-chlorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIUMBFXWGXMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353274 | |
| Record name | Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89901-02-0 | |
| Record name | Methyl 4′-chloro[1,1′-biphenyl]-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89901-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89901-02-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)





![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)
